1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Description
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups and a phenyl ring substituted with a trifluoromethyl group
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-9-7-10(2)19-13(8-9)21-14(22)20-12-6-4-3-5-11(12)15(16,17)18/h3-8H,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYNTXYBVQNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(4,6-Dimethoxypyrimidin-2-yl)urea: This compound has a similar urea structure but with a pyrimidine ring substituted with methoxy groups instead of a pyridine ring with dimethyl groups.
1-(4,6-Dimethylpyridin-2-yl)urea: This compound lacks the trifluoromethyl group on the phenyl ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
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